

bromobutylmagnesium nucleophile base characteristics

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Compound Focus: Bromobutylmagnesium

CAS No.: 693-03-8

Cat. No.: S663315

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Fundamental Properties and Characteristics

n-Butylmagnesium Bromide (CAS No. 693-03-8) is a classic Grignard reagent with the molecular formula C_4H_9BrMg and a molecular weight of **161.32 g/mol** [1] [2]. Its core structure consists of a butyl group covalently bonded to a magnesium atom, which is also ionically associated with a bromine atom [3]. In practice, the magnesium center is coordinated by solvent molecules, such as tetrahydrofuran (THF) or diethyl ether, which stabilize the highly reactive compound [3].

The carbon atom of the butyl group bears a significant partial negative charge due to the polarity of the C–Mg bond. This makes the reagent both a **strong nucleophile** and a **powerful base** [1] [3]. Consequently, it is **extremely sensitive to air and moisture** and must be handled under an inert atmosphere like nitrogen or argon [1] [3].

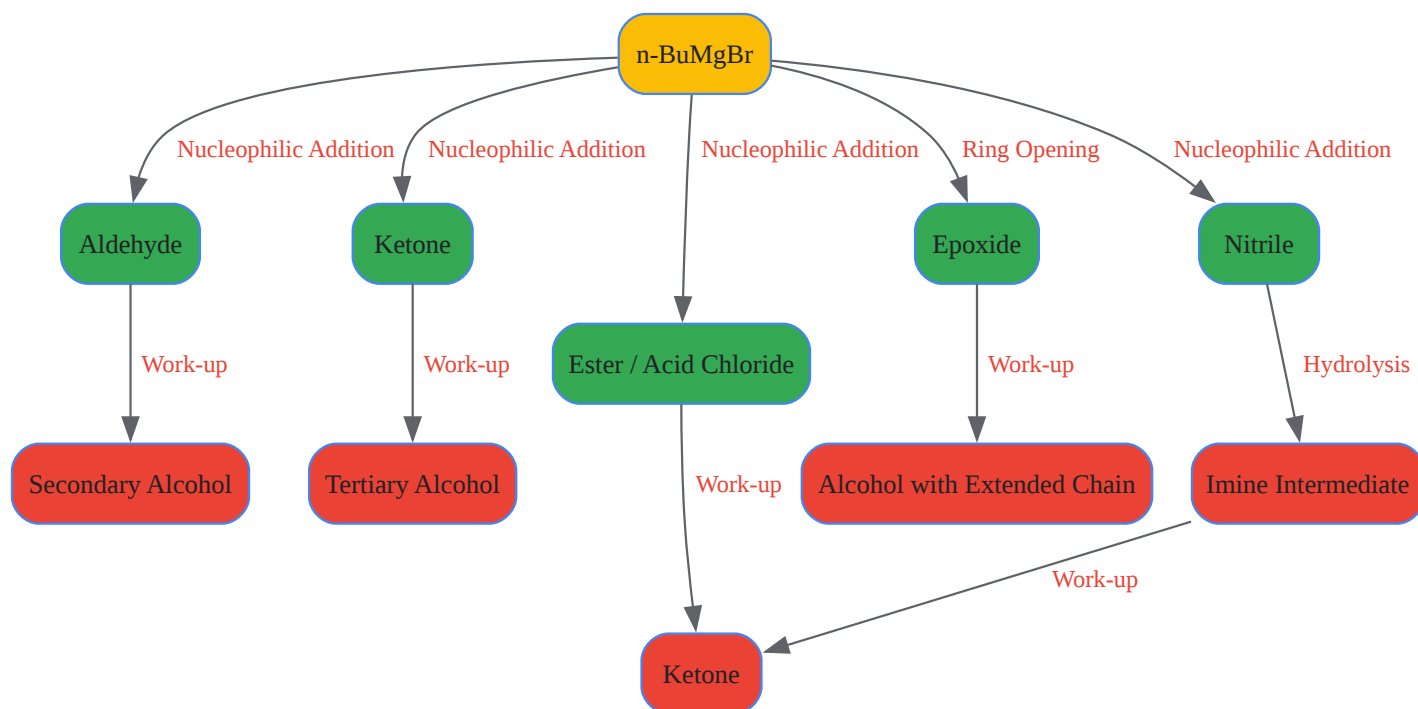
The table below summarizes its key physical and safety data:

Property	Specification / Value
CAS Number	693-03-8 [1] [2]
Molecular Formula	C_4H_9BrMg [1] [2]

Property	Specification / Value
Molecular Weight	161.32 g/mol [1] [2]
Common Form	Solutions in THF (e.g., 1M, 2M, 3M) or Diethyl Ether [1] [2]
Density (of solution)	-0.970 g/mL [2]
Boiling Point	128-131 °C (at 0.2 Torr) [1] [2]
Flash Point	-18 °C (for THF solutions) [2]
Hazard Codes	H225, H260, H314 [2]
Safety Statements	Highly Flammable, Pyrophoric, Causes severe skin burns and eye damage [2]

Nucleophilicity and Base Strength: Key Reactions

The utility of *n*-Butylmagnesium Bromide in organic synthesis stems from its nucleophilic carbon atom. The following diagram illustrates its common reaction pathways.



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Common nucleophilic reactions of n-Butylmagnesium Bromide with various electrophiles.

As a **strong base**, it readily abstracts acidic protons. This characteristic is crucial to consider when planning reactions, as it can lead to dehydrohalogenation of alkyl halides or deprotonation of alcohols, amines, and other compounds with acidic hydrogens, rather than the desired nucleophilic addition [3].

Detailed Experimental Protocol

The following peer-reviewed procedure from *Organic Syntheses* provides a reliable method for preparing an unsolvated Grignard reagent, which can be adapted for **bromobutylmagnesium** [4].

1. Reaction Setup

- **Apparatus:** Assemble a 250 mL round-bottomed flask fitted with:
 - A mechanical stirrer (glass-link or Teflon).
 - A thermometer.

- A reflux condenser connected to an oil bubble outlet.
- A dropping funnel.
- An inlet for dry nitrogen.
- **Atmosphere:** The entire system must be flushed and maintained under a **positive pressure of dry nitrogen** to exclude moisture and oxygen [4].

2. Reagents and Loading

- **Magnesium:** Place **3.22 g (0.132 mol) of magnesium powder** (particle size 64–76 μm is optimal) into the flask [4].
- **Solvent:** Add **60 mL of dry methylcyclohexane** (aliphatic solvents like this are preferred to avoid solvation) [4].
- **Initiation:** Heat the mixture to reflux with vigorous stirring [4].

3. Reaction Initiation and Halide Addition

- **Halide Solution:** Prepare a solution of **9.26 g (0.1 mol) of 1-chlorobutane** in **20 mL of dry methylcyclohexane**.
- **Induction:** Add about one-fifth of the halide solution to the refluxing magnesium suspension. **Reaction commencement is typically observed within 2–8 minutes** as a gray turbidity [4].
- **Completion of Addition:** Once the reaction starts, add the remainder of the halide solution steadily over about **12 minutes**, maintaining the inner temperature near reflux (99–100°C) [4].
- **Post-Reaction Stirring:** Continue stirring and heating under reflux for an additional **15 minutes** after the addition is complete [4].

4. Work-up and Product Analysis The resulting unsolvated Grignard reagent is a suspension. Yields can be determined by:

- **Hydrolysis and Gas Collection:** Hydrolyze the product with water and collect the evolved *n*-butane in a cold trap. A typical yield is **73-76%** [4].
- **Acid-Base Titration:** Dissolve an aliquot of the product in dry ether and titrate with standard acid. This method often gives yields a few percent higher than gas collection [4].

Key Experimental Considerations and Modifications

- **Solvent Choice:** While the above procedure uses a non-solvating medium, *n*-Butylmagnesium Bromide is commonly prepared and used in **diethyl ether or tetrahydrofuran (THF)**, which solvate the magnesium and facilitate reactions [3].
- **Initiation Aids:** If the reaction fails to start (e.g., with old magnesium), a small crystal of iodine can be added as an initiator [4]. Alternatively, adding a small amount of **2-propanol and iodine** (which

generates isopropoxymagnesium iodide) can shorten induction periods and improve yields to ~81% [4].

- **Safety Notes:** The reaction is exothermic. Control the addition rate to prevent violent boiling. All reagents and apparatus must be **scrupulously dry** [4] [3].

Application in Complex Synthesis

The reagent's utility extends beyond simple additions to complex, stereoselective transformations. For instance, in the presence of chiral phosphine-phosphite ligands and a copper(I) catalyst, *n*-Butylmagnesium Bromide can participate in **SN2'-type allylic substitutions** with cinnamyl chlorides. This method allows for the synthesis of compounds with benzylic stereocenters with **exceptional regio- and enantioselectivity (up to 99% ee)** [1].

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References

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